molecular formula C15H18BrNO3S2 B2936499 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide CAS No. 2034330-25-9

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

Cat. No.: B2936499
CAS No.: 2034330-25-9
M. Wt: 404.34
InChI Key: PAEQQNRFNZOJEV-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a bromine atom at the 2-position and a pentyl side chain containing a hydroxyl group and a thiophen-3-yl moiety. This compound’s structure combines aromatic, heterocyclic, and aliphatic components, making it relevant for applications in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the hydroxyl and thiophene groups contribute to hydrogen bonding and π-π interactions, respectively.

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEQQNRFNZOJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl magnesium bromide (PhMgBr) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ion (BrO3-)

  • Reduction: : 2-hydroxy-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

  • Substitution: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can be used to study enzyme inhibition and receptor binding. Its sulfonamide group is particularly useful in designing inhibitors for specific enzymes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxyl and thiophene groups may also play a role in the compound's interaction with biological targets.

Comparison with Similar Compounds

Core Functional Groups

  • Target Compound : Features a benzenesulfonamide core with a bromine substituent and a thiophene-containing pentyl chain.
  • 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (CAS 827593-21-5) : Substitutes the pentyl chain with a triazole ring linked to a chlorophenyl group, retaining the thiophene-sulfonamide motif but differing in side-chain complexity .
  • BPOH-TPA (5-(2-Triphenylamine)-2-Hydroxybenzophenone): A benzophenone derivative with a triphenylamine group; lacks sulfonamide functionality but shares brominated intermediates in synthesis .

Substituent Effects

  • Hydroxyl Group : The hydroxyl group in the target compound’s pentyl chain enhances hydrophilicity compared to purely aliphatic or aromatic side chains (e.g., BPOH-TPA’s triphenylamine group) .
  • Thiophene vs. Benzene : Thiophene’s electron-rich nature may influence electronic properties differently than benzene derivatives, as seen in the higher polarizability of thiophene-containing sulfonamides .

Physicochemical and Electronic Properties

Property Target Compound BPOH-TPA CAS 827593-21-5
Core Structure Benzenesulfonamide Benzophenone Thiophenesulfonamide
Key Substituents Br, thiophene, hydroxyl Triphenylamine, hydroxyl Triazole, chlorophenyl
Molecular Weight (g/mol) ~420 (estimated) 441.17 ~450 (estimated)
Solubility Moderate (polar groups) Low (aromatic dominance) Low (chlorophenyl hydrophobicity)

Computational and Theoretical Insights

  • Electronic Structure: Tools like Multiwfn could analyze the target compound’s electron density, comparing it to BPOH-TPA’s benzophenone system. The thiophene moiety may increase electron delocalization, as seen in similar heterocyclic sulfonamides .
  • Correlation-Energy Models : The Colle-Salvetti formula (adapted into density functionals) might predict correlation energies for these compounds, though validation would require experimental data .

Biological Activity

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₃H₁₅BrN₂O₂S
  • Molecular Weight : 320.24 g/mol
  • CAS Number : 174769-28-9

The biological activity of this compound is largely attributed to its interactions with various biological targets. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity : The compound was tested on rat paw edema models, showing a reduction in inflammation comparable to standard anti-inflammatory drugs.
  • Antimicrobial Activity : It demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent bactericidal effects.
Activity TypeTest OrganismMIC (mg/mL)
AntimicrobialEscherichia coli6.72
AntimicrobialStaphylococcus aureus6.63
Anti-inflammatoryRat Paw Edema Model94.69% reduction

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the compound's efficacy in reducing carrageenan-induced edema in rats. The results indicated significant anti-inflammatory effects, with a maximum reduction observed at higher doses.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of sulfonamide derivatives, including our compound. It highlighted the effectiveness against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, with potential interactions noted.
  • Excretion : Primarily renal excretion.

Safety and Toxicology

Initial assessments suggest low mutagenicity; however, potential hepatotoxicity has been observed in some studies, warranting further investigation into long-term safety profiles.

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